3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid
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Overview
Description
3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid is a compound with a molecular formula of C17H15NO2 and a molecular weight of 265.31 g/mol It is known for its unique structure, which includes a carbazole moiety linked to a propenoic acid group
Preparation Methods
The synthesis of 3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid typically involves multi-step reactions. One common method includes the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with appropriate reagents under specific conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid involves its interaction with molecular targets through various pathways. Its effects are mediated by its ability to participate in electron transfer reactions, which can influence biological and chemical processes .
Comparison with Similar Compounds
3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid can be compared with other carbazole-based compounds such as:
- 9-ethyl-9H-carbazole-3-carbaldehyde
- 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylic acid
- 6-((4-(diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazole-3-carbaldehyde These compounds share similar structural features but differ in their functional groups and reactivity, making this compound unique in its applications and properties .
Properties
Molecular Formula |
C17H15NO2 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-(9-ethylcarbazol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C17H15NO2/c1-2-18-15-6-4-3-5-13(15)14-11-12(7-9-16(14)18)8-10-17(19)20/h3-11H,2H2,1H3,(H,19,20) |
InChI Key |
FMELYMHOSLTJEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=CC(=O)O)C3=CC=CC=C31 |
Origin of Product |
United States |
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